molecular formula C15H18 B14558748 1,2,3-Tri(prop-1-en-2-yl)benzene CAS No. 62124-94-1

1,2,3-Tri(prop-1-en-2-yl)benzene

Cat. No.: B14558748
CAS No.: 62124-94-1
M. Wt: 198.30 g/mol
InChI Key: BHGQSXUNEGPBCB-UHFFFAOYSA-N
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Description

1,2,3-Tri(prop-1-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with three prop-1-en-2-yl groups at the 1, 2, and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Tri(prop-1-en-2-yl)benzene typically involves the alkylation of benzene with prop-1-en-2-yl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Benzene+3Prop-1-en-2-yl halideAlCl3This compound\text{Benzene} + 3 \text{Prop-1-en-2-yl halide} \xrightarrow{\text{AlCl}_3} \text{this compound} Benzene+3Prop-1-en-2-yl halideAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tri(prop-1-en-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for epoxidation and dihydroxylation, respectively.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bonds.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,2,3-Tri(prop-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of 1,2,3-Tri(prop-1-en-2-yl)benzene in chemical reactions involves the interaction of its double bonds and aromatic ring with various reagents. For example, in electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to restore aromaticity.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tri(prop-1-en-2-yl)benzene: Similar structure but with different substitution pattern.

    1,2,4-Tri(prop-1-en-2-yl)benzene: Another isomer with different substitution positions.

    1,2,3-Tri(methyl)benzene: Similar in having three substituents but with methyl groups instead of prop-1-en-2-yl groups.

Uniqueness

1,2,3-Tri(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern, which can influence its reactivity and physical properties. The presence of prop-1-en-2-yl groups provides opportunities for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

62124-94-1

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

1,2,3-tris(prop-1-en-2-yl)benzene

InChI

InChI=1S/C15H18/c1-10(2)13-8-7-9-14(11(3)4)15(13)12(5)6/h7-9H,1,3,5H2,2,4,6H3

InChI Key

BHGQSXUNEGPBCB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C(=CC=C1)C(=C)C)C(=C)C

Origin of Product

United States

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